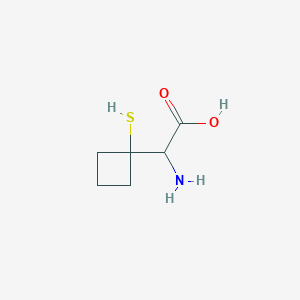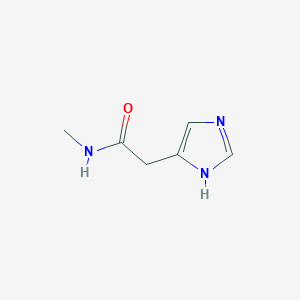
2-(1H-Imidazol-4-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazol-4-yl)-N-methylacetamide is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-4-yl)-N-methylacetamide typically involves the reaction of imidazole derivatives with acetic anhydride and methylamine. One common method includes the following steps:
Formation of the Imidazole Derivative: Starting with imidazole, a substitution reaction introduces the necessary functional groups.
Acetylation: The imidazole derivative is then reacted with acetic anhydride to introduce the acetyl group.
Methylation: Finally, methylamine is introduced to form the N-methylacetamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring’s hydrogen atoms are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Imidazole N-oxides.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted imidazole compounds.
Applications De Recherche Scientifique
2-(1H-Imidazol-4-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 2-(1H-Imidazol-4-yl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Histamine: Contains an imidazole ring and is involved in immune responses.
Metronidazole: An antibiotic with an imidazole ring, used to treat infections.
Clotrimazole: An antifungal agent with an imidazole ring.
Uniqueness: 2-(1H-Imidazol-4-yl)-N-methylacetamide is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike histamine, which primarily acts as a neurotransmitter, this compound has broader applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2-(1H-imidazol-5-yl)-N-methylacetamide |
InChI |
InChI=1S/C6H9N3O/c1-7-6(10)2-5-3-8-4-9-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9) |
Clé InChI |
YEDSFASHWISXFQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


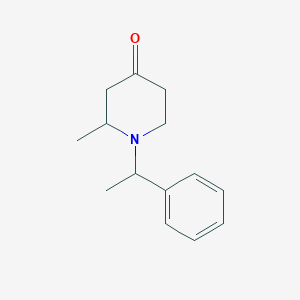

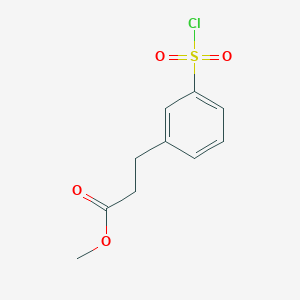


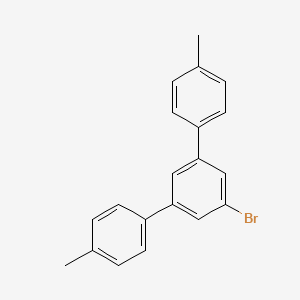
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)


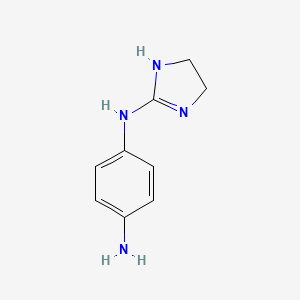
![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
